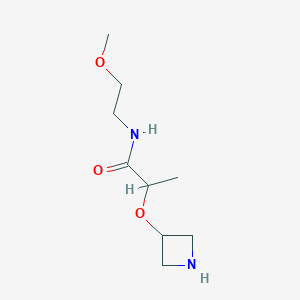

2-(azetidin-3-yloxy)-N-(2-methoxyethyl)propanamide

Description

2-(azetidin-3-yloxy)-N-(2-methoxyethyl)propanamide is an organic compound that features a unique azetidine ring structure

Properties

Molecular Formula |

C9H18N2O3 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

2-(azetidin-3-yloxy)-N-(2-methoxyethyl)propanamide |

InChI |

InChI=1S/C9H18N2O3/c1-7(14-8-5-10-6-8)9(12)11-3-4-13-2/h7-8,10H,3-6H2,1-2H3,(H,11,12) |

InChI Key |

SATNAIKSFAACOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NCCOC)OC1CNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-yloxy)-N-(2-methoxyethyl)propanamide typically involves the reaction of azetidine derivatives with appropriate reagents. One common method involves the use of tert-butyl 3-(2-methoxy-2-oxo-ethyl)azetidine-1-carboxylate as a starting material. This compound is reacted with hydrogen chloride in methanol at 0°C, followed by stirring at 25°C for 2 hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 2-(azetidin-3-yloxy)-N-(2-methoxyethyl)propanamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-yloxy)-N-(2-methoxyethyl)propanamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(azetidin-3-yloxy)-N-(2-methoxyethyl)propanamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yloxy)-N-(2-methoxyethyl)propanamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

- 5-(azetidin-3-yloxy)-2-methoxypyridine

- 3-(azetidin-3-yloxy)-2-methoxypyridine

- 4-(azetidin-3-yloxy)-2-methoxypyridine

Uniqueness

2-(azetidin-3-yloxy)-N-(2-methoxyethyl)propanamide is unique due to its specific structural features, such as the azetidine ring and the methoxyethyl group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Biological Activity

2-(azetidin-3-yloxy)-N-(2-methoxyethyl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and immune modulation. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of 2-(azetidin-3-yloxy)-N-(2-methoxyethyl)propanamide is , with a molecular weight of 229.28 g/mol. Its structure features an azetidine ring, which is known for enhancing the bioactivity of compounds through various mechanisms.

Recent studies have indicated that compounds similar to 2-(azetidin-3-yloxy)-N-(2-methoxyethyl)propanamide may act as antagonists of the A2A adenosine receptor (A2AR). This receptor plays a crucial role in tumor immune evasion by modulating T cell and NK cell functions. The blockade of A2AR can restore immune responses against tumors, making this class of compounds promising for cancer therapy .

In Vitro and In Vivo Studies

In Vitro Studies : A study highlighted the effects of A2AR antagonists on T cell proliferation and cytokine production. In experiments using A2AR-deficient mice, significant tumor regression was observed, suggesting that the inhibition of this receptor can enhance antitumor immunity .

In Vivo Studies : Research involving various animal models has shown that the administration of A2AR antagonists leads to improved immune responses against cancer cells. For instance, tumor-bearing wild-type animals treated with these antagonists demonstrated reduced tumor growth rates compared to untreated controls .

Therapeutic Applications

The primary therapeutic applications of 2-(azetidin-3-yloxy)-N-(2-methoxyethyl)propanamide include:

- Cancer Treatment : By inhibiting A2AR, this compound may enhance the efficacy of existing cancer therapies by improving immune system function against tumors.

- Neurological Disorders : Similar compounds have been explored for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Case Studies

- Cancer Immunotherapy : In a clinical trial involving patients with advanced solid tumors, treatment with an A2AR antagonist resulted in increased T cell activity and improved patient outcomes, demonstrating the potential utility of this compound in immunotherapy settings.

- Neurodegenerative Disease Model : In rodent models of Parkinson's disease, compounds with similar structures have shown promise in alleviating symptoms by enhancing dopaminergic signaling through A2A receptor modulation .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.